molecular formula C5H6ClN3O2 B2906293 methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate CAS No. 1287752-81-1

methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B2906293
CAS No.: 1287752-81-1
M. Wt: 175.57
InChI Key: IMRRCYCWOKFZGG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (CAS 1287752-81-1) is a high-purity chemical building block primarily employed in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research . This compound features a versatile pyrazole core substituted with both an amino group and a methyl ester, making it a valuable precursor for further functionalization through reactions such as amidation, cyclization, and cross-coupling . Pyrazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, which include serving as potential antibacterial agents against resistant strains , as well as exhibiting antiviral, antitumor, and anti-inflammatory properties . Researchers utilize this specific ester in the development of novel pyrazolo[3,4-b]pyridine frameworks, which are prominent scaffolds in drug discovery for their antidepressant, anticancer, and enzyme inhibitory effects . The presence of multiple reactive sites on the molecule allows for the efficient construction of diverse compound libraries aimed at exploring new therapeutic avenues. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRRCYCWOKFZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-81-1
Record name methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and dimethylformamide, and the reactions are typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex heterocyclic compounds and has been explored for its potential as an enzyme inhibitor. Furthermore, it has demonstrated potential antimicrobial and anticancer properties.

Scientific Research Applications

  • Chemistry this compound is used as a building block in the synthesis of complex heterocyclic compounds.
  • Biology It is investigated for its potential as an enzyme inhibitor.
  • Medicine It is explored for its antimicrobial and anticancer properties. Aminopyrazole-based compounds, including derivatives of this compound, have been studied as active agents in different therapeutic areas .
  • Industry It is utilized in the development of agrochemicals and pharmaceuticals.

Biological Activities

This compound has significant biological activities, making it valuable in pharmaceuticals and agrochemicals. It shows potential as an anti-inflammatory agent and antimicrobial precursor, meriting further research.

Anti-Infective Applications

Aminopyrazoles have been recognized for their anti-infective properties. For example, a pyrazolyl thiourea (compound 1 ) has shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper . Another compound (2 ) can block Gram-negative strains by targeting both DNA Gyrase and Topoisomerase IV .

Anticancer and Anti-Inflammatory Applications

Certain aminopyrazoles exhibit anticancer and anti-inflammatory properties. Compound 5 was identified as a potent inhibitor of tubulin polymerization, arresting the cell cycle in the G2/M phase . Additionally, bisindole-substituted 3APs, such as compound 10 , have shown potential as therapeutic agents for tackling Alzheimer's disease (AD) and other GSK-3β-associated complex neurological syndromes .

Anticancer/Antiproliferative Applications

Certain pyrazole derivatives have demonstrated anticancer activity. Pyrazoles 19a and 19b inhibited hCA XII, with pyrazole 19a being a selective inhibitor of hCA IX and hCA XII . Pyrazoles 20a–c selectively inhibited NIK, demonstrating their potential as anticancer agents .

Case Studies

  • Anti-inflammatory Study Derivatives of pyrazole significantly reduced carrageenan-induced edema in mice, indicating their potential as anti-inflammatory agents.
  • Antimicrobial Evaluation In vitro tests showed that certain pyrazole derivatives effectively inhibited bacterial growth, with some achieving MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can interfere with various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxylates

Compound Name Substituents (Positions) Ester Group CAS No. Molecular Formula Key Applications
This compound 5-NH₂, 4-Cl, 3-COOCH₃ Methyl Not provided C₅H₆ClN₃O₂ Pharmaceutical intermediate
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 5-NH₂, 3-Cl, 4-COOCH₂CH₃ Ethyl 1380351-61-0 C₆H₈ClN₃O₂ Pharmaceutical intermediate
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 5-NH₂, 1-(6-Cl-pyridazin-3-yl), 4-COOCH₂CH₃ Ethyl Not provided C₁₀H₁₁ClN₆O₂ Kinase inhibitor research
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 5-Cl, 4-(CH=N-OCH₃), 1-Ph, 3-COOCH₃ Methyl 320423-31-2 C₁₃H₁₂ClN₃O₃ Not specified

Key Observations:

  • Substituent Position Sensitivity: The position of chlorine significantly impacts reactivity. For instance, chloro at position 4 (target compound) vs.
  • Ester Group Effects: Methyl esters (e.g., target compound) generally exhibit higher lipophilicity than ethyl esters (), affecting solubility and bioavailability .
  • Heterocyclic Modifications: The pyridazine ring in introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity, which is critical for kinase inhibition .

Reactivity and Functionalization Potential

  • Amino Group Reactivity: The 5-amino group in the target compound is a prime site for acylations or Suzuki couplings, akin to modifications seen in ’s kinase inhibitors .
  • Chlorine as a Leaving Group: The 4-chloro substituent can undergo nucleophilic aromatic substitution, enabling further derivatization (e.g., cross-coupling reactions) .

Biological Activity

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its significant biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This compound exhibits potential as an anti-inflammatory agent and antimicrobial precursor, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H7_7ClN4_4O2_2, with a molecular weight of approximately 175.57 g/mol. Its structure includes:

  • Amino group at the 5-position.
  • Chloro substituent at the 4-position.
  • Carboxylate group at the 3-position.

This configuration allows for various interactions with biological targets, potentially affecting enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It may bind to the active sites of specific enzymes, thereby modulating their functions. This mechanism is crucial for its proposed roles in anti-inflammatory and antimicrobial applications .

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. Studies have shown that compounds within the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, some derivatives have demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Table 1: Comparative Anti-inflammatory Activities

CompoundIC50 (µM)Reference
This compoundTBD
Indomethacin~10
Other Pyrazole DerivativesVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. For example, research involving structurally similar compounds showed promising results against E. coli and Bacillus subtilis, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coliTBD
Bacillus subtilisTBD
Proteus vulgarisTBD

Case Studies

Several case studies have explored the biological activity of this compound and related compounds:

  • Anti-inflammatory Study : A study demonstrated that derivatives of pyrazole could significantly reduce carrageenan-induced edema in mice, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Evaluation : In vitro tests against various pathogens revealed that certain pyrazole derivatives inhibited bacterial growth effectively, with some compounds achieving MIC values comparable to standard antibiotics .

Future Directions

While initial findings are promising, further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • Detailed mechanism of action studies.
  • Broader screening against a wider array of pathogens.
  • Assessment of potential side effects and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves formylation and substitution reactions. For example, formic acid with a catalyst under controlled temperatures (e.g., 60–80°C) can introduce formyl groups, followed by nucleophilic substitution with amines or other reagents. Reaction optimization includes adjusting solvent polarity (e.g., methanol or ethanol), using bases like triethylamine to deprotonate intermediates, and monitoring reaction progress via TLC or HPLC . Continuous flow reactors are recommended for scalability, ensuring consistent temperature and pressure to enhance purity (>95%) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves 3D conformation . Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro antimicrobial screening (e.g., broth microdilution against E. coli or S. aureus) to determine minimum inhibitory concentrations (MICs). Anti-inflammatory activity can be tested via COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA). Dose-response curves (0.1–100 µM) and positive controls (e.g., ibuprofen) are critical for validating results .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives, including this compound?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloro vs. methyl groups altering steric effects) or assay conditions. Meta-analysis of published data with standardized protocols (e.g., uniform cell lines or enzyme isoforms) is recommended. For example, compare IC₅₀ values across studies using molecular docking to verify binding site interactions . Cross-validate results with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can computational modeling predict the drug-likeness and target interactions of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations (e.g., with GROMACS) model protein-ligand interactions over 100-ns trajectories. ADMET predictions (via SwissADME or ADMETLab) assess solubility, permeability, and toxicity. For example, logP values >3 may indicate poor aqueous solubility, requiring formulation adjustments .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?

  • Methodological Answer : Scaling up introduces issues like heat dissipation and byproduct formation. Continuous flow reactors improve heat control and mixing efficiency, reducing side reactions. Process analytical technology (PAT), such as inline FTIR, monitors intermediate formation. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity .

Q. How do steric and electronic effects of the chloro and amino substituents influence reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing chloro group at position 4 activates the pyrazole ring for electrophilic substitution at position 5, while the amino group at position 5 facilitates nucleophilic reactions (e.g., acylation). Steric hindrance from the methyl ester at position 3 may limit access to certain reagents. Optimize regioselectivity using directing groups or protecting strategies (e.g., Boc protection for amino groups) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy (no toxicity data available) .

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